6-(Cyclohexylmethyl)pyrimidin-4-amine
Overview
Description
6-(Cyclohexylmethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones
The study by Hamama et al. (2012) explores the synthesis of substituted pyrimido[4,5-d]pyrimidin-2,4-diones via the transformation of enaminouracil with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes. This synthesis pathway opens avenues for developing compounds with potential fungicidal properties and applications in medicinal chemistry (Hamama et al., 2012).
Inverse Electron-demand Cycloadditions
Research by Donnard et al. (2017) demonstrates the synthesis of dihydro-cyclopenta[pyridin-4-amines] through intramolecular inverse electron-demand hetero–Diels–Alder/retro–Diels–Alder sequences. This method, contrasting in solvent efficacy, offers a strategic approach to constructing complex heterocyclic frameworks, suggesting applications in designing novel compounds with specific biological activities (Donnard et al., 2017).
Synthesis of Methyl Esters of Pyrrolo[2,3-d]pyrimidine Carboxylic Acids
A study by Tumkevicius et al. (2013) reports on the synthesis of methyl esters of N-[(4-substituted amino)pyrimidin-6-yl]amino acids, which are precursors for preparing the methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. The derivatives synthesized possess fungicidal properties, illustrating the utility of these compounds in agricultural applications (Tumkevicius et al., 2013).
One-Pot Synthesis of Thieno[2,3-b]pyridine Derivatives
Dyachenko et al. (2020) developed a one-pot synthesis method for thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. These compounds, synthesized via condensation of pentane-2,4-diones with cyanothioacetamide and halocarbonyl compounds, could have implications in the development of materials with unique electronic properties (Dyachenko et al., 2020).
Synthesis and Characterization of Betainic Pyrimidinaminides
A study by Schmidt (2002) investigates the synthesis and characterization of betainic pyrimidinaminides, focusing on the effects of substitution patterns and reaction conditions on compound stability. These findings contribute to the understanding of pyrimidine chemistry and potential applications in designing stable heterocyclic compounds with specific functionalities (Schmidt, 2002).
Properties
IUPAC Name |
6-(cyclohexylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOOVKVJOICENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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